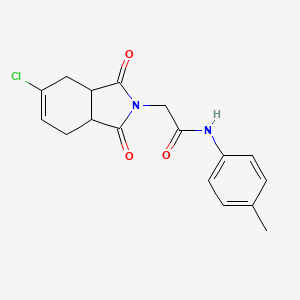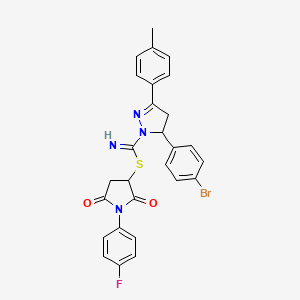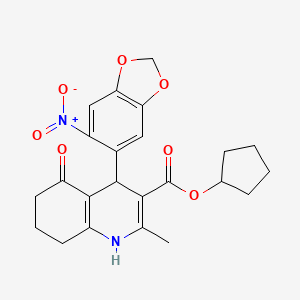![molecular formula C22H12N2O9 B5102967 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5102967.png)
5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid, also known as NI-1, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to bind to the SH3 domain of the protein GRB2, which is involved in signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative diseases, 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been studied for its potential neuroprotective effects. In inflammation, 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has a number of advantages for lab experiments, including its ability to inhibit protein-protein interactions and its potential applications in cancer research, neurodegenerative diseases, and inflammation. However, there are also some limitations to using 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for research on 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid. One area of research could focus on further understanding the mechanism of action of 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid and its potential applications in other scientific research fields. Another area of research could focus on developing more efficient synthesis methods for 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid. Additionally, research could focus on developing derivatives of 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid with improved potency and selectivity.
合成法
5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid can be synthesized through a multistep process, which involves the reaction of 4-nitrophenol with phthalic anhydride to form 5-(4-nitrophenoxy)isophthalic acid. This intermediate is then reacted with phthalic anhydride and urea to produce 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid.
科学的研究の応用
5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been studied for its potential neuroprotective effects. In inflammation, 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O9/c25-19-17-6-5-16(33-15-3-1-13(2-4-15)24(31)32)10-18(17)20(26)23(19)14-8-11(21(27)28)7-12(9-14)22(29)30/h1-10H,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHCOUZCILFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5102887.png)
![1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate](/img/structure/B5102891.png)
![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![methyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5102911.png)
![butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5102923.png)

![2-[(2-hydroxybenzoyl)amino]ethyl 4-pyridinylcarbamate](/img/structure/B5102951.png)
![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)

![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)

![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)